![molecular formula C13H25N3O B1404063 N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide CAS No. 1214265-81-2](/img/structure/B1404063.png)
N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide
Vue d'ensemble
Description
N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide (NMPCH) is an organic compound composed of a cyclohexyl group connected to an acetamide group, which is connected to a 4-methylpiperazin-1-yl group. It is a white, odorless, and crystalline powder. NMPCH is a synthetic compound that is used in a variety of scientific research applications, including as an inhibitor of enzymes and as an agonist of various receptors.
Applications De Recherche Scientifique
1. Chemical Synthesis and Structural Characterization
- Researchers have designed and synthesized various acetamide derivatives, including N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide, to explore their chemical structures and properties. For instance, a study focused on the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl] acetamide derivatives, characterized by 1H NMR, IR, and MS, indicating the compound's potential in material science and pharmaceuticals (Yang Jing, 2010).
2. Biological Evaluation for Antioxidant, Analgesic, and Anti-Inflammatory Activities
- Some derivatives of N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide have been evaluated for biological activities. For example, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide showed significant DPPH radical scavenging activity, analgesic, and anti-inflammatory activities, demonstrating its potential in therapeutic applications (P. Nayak et al., 2014).
3. Antimicrobial and Anticholinesterase Activities
- Studies have synthesized and evaluated N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide derivatives for antimicrobial and anticholinesterase activities. One such study found that thiazole derivatives exhibited significant antifungal activity against Candida parapsilosis, highlighting their potential in developing new antimicrobial agents (L. Yurttaş et al., 2015).
4. Anticancer Potential
- Research into N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide derivatives includes evaluating their anticancer properties. For example, studies on 5-methyl-4-phenyl thiazole derivatives showed selective cytotoxicity against human lung adenocarcinoma cells, suggesting their potential in cancer treatment (A. Evren et al., 2019).
5. Cognitive and Memory Enhancement
- Some derivatives of N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide have been studied for their potential to enhance cognitive and memory abilities. A study involving the synthesis and evaluation of such compounds found positive effects on memory ability in mice, suggesting applications in neurology and cognitive science (Li Ming-zhu, 2008).
Propriétés
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-11(17)14-12-3-5-13(6-4-12)16-9-7-15(2)8-10-16/h12-13H,3-10H2,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJHMETYGMTLOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)N2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



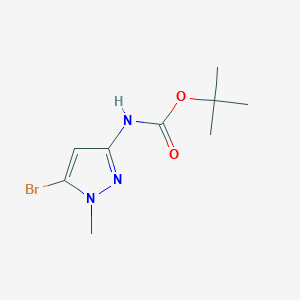
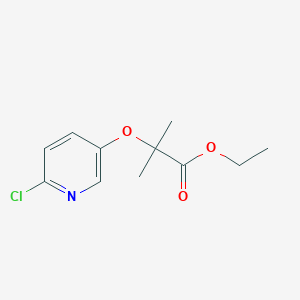
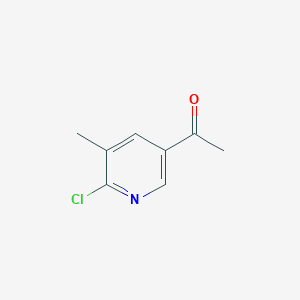
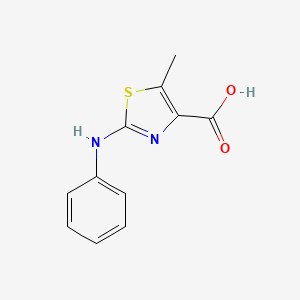
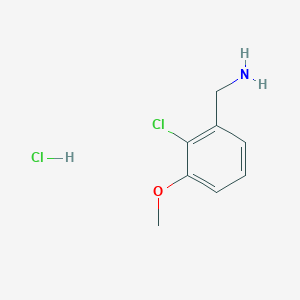
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1403989.png)
![tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/structure/B1403990.png)
![Ethyl spiro[3.3]heptane-2-carboxylate](/img/structure/B1403992.png)
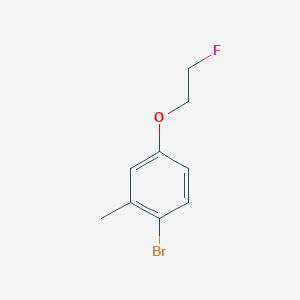
![Spiro[3.3]heptan-2-amine hydrochloride](/img/structure/B1403994.png)
![(5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol](/img/structure/B1403997.png)
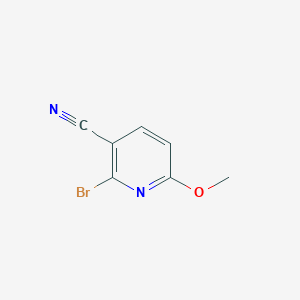
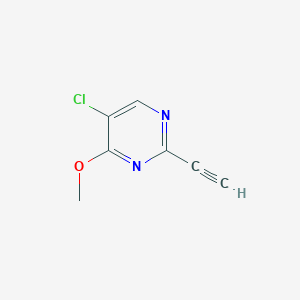
![5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane](/img/structure/B1404003.png)